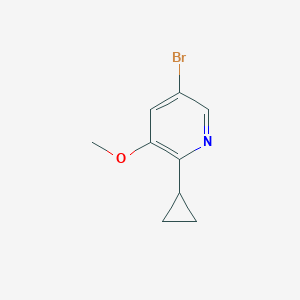

5-Bromo-2-cyclopropyl-3-methoxypyridine

Descripción

5-Bromo-2-cyclopropyl-3-methoxypyridine is a substituted pyridine derivative characterized by three distinct functional groups: a bromine atom at position 5, a cyclopropyl ring at position 2, and a methoxy group at position 3. The molecular formula is C₉H₁₀BrNO, with a molecular weight of 244.09 g/mol. The bromine substituent enhances electrophilic substitution reactivity, while the cyclopropyl group introduces steric bulk and conformational constraints. The methoxy group at position 3 acts as an electron-donating moiety, modulating the electronic properties of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which balances steric effects, electronic modulation, and synthetic versatility.

Propiedades

IUPAC Name |

5-bromo-2-cyclopropyl-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERSURDHERRAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-cyclopropyl-3-methoxypyridine typically involves the following steps:

Cyclopropylation: The addition of a cyclopropyl group at the 2-position.

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale bromination, cyclopropylation, and methoxylation reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Chemistry:

5-Bromo-2-cyclopropyl-3-methoxypyridine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the effects of pyridine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Medicine:

The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs targeting specific diseases.

Industry:

In the industrial sector, 5-Bromo-2-cyclopropyl-3-methoxypyridine is used in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-cyclopropyl-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Differences:

Substituent Positions :

- The bromine in 5-Bromo-2-cyclopropyl-3-methoxypyridine and 5-Bromo-2-methoxy-3-methylpyridine is at position 5, whereas in 2-Bromo-3-methylpyridine , it is at position 2. Position 5 bromine in pyridine derivatives is less sterically hindered, enabling regioselective reactions in cross-coupling applications.

Functional Group Effects :

- The cyclopropyl group in the target compound introduces significant steric bulk compared to the methyl group in 2-Bromo-3-methylpyridine or the methoxy group in 5-Bromo-2-methoxy-3-methylpyridine . This bulkiness can hinder reactions at position 2 but may stabilize intermediates in ring-opening reactions.

- The methoxy group at position 3 in the target compound donates electron density to the ring, enhancing resonance stabilization, unlike the methyl group in 2-Bromo-3-methylpyridine , which exerts a weaker inductive effect.

Reactivity and Applications :

- 2-Bromo-3-methylpyridine is primarily used in Suzuki-Miyaura couplings due to its accessible bromine at position 2.

- 5-Bromo-2-methoxy-3-methylpyridine is more reactive in electrophilic aromatic substitution (e.g., nitration) due to the electron-donating methoxy group.

- The target compound’s cyclopropyl group may confer unique stability in catalytic cycles, making it valuable in asymmetric synthesis or as a ligand precursor.

Actividad Biológica

5-Bromo-2-cyclopropyl-3-methoxypyridine is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

5-Bromo-2-cyclopropyl-3-methoxypyridine interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are crucial for drug metabolism. Its ability to modulate these enzymes suggests potential implications in pharmacokinetics and drug interactions.

Cellular Effects

The compound influences cell function through several mechanisms:

- Cell Signaling : It modulates pathways such as the MAP kinase signaling pathway, which is vital for cell growth and differentiation.

- Gene Expression : The compound affects gene expression profiles, potentially altering cellular responses to stimuli.

- Cellular Metabolism : It has been shown to influence metabolic processes within cells, impacting energy production and biosynthetic pathways.

Molecular Mechanism

The molecular activity of 5-Bromo-2-cyclopropyl-3-methoxypyridine involves:

- Binding Interactions : It binds to specific biomolecules, altering their activity. For instance, it can inhibit certain enzymes by occupying their active sites.

- Temporal Stability : Laboratory studies indicate that while the compound is stable under standard conditions, it may degrade over time, affecting its efficacy.

Dosage Effects in Animal Models

Research indicates that the biological effects of 5-Bromo-2-cyclopropyl-3-methoxypyridine vary with dosage:

- Low Doses : Beneficial effects such as enzyme modulation and positive influence on cellular processes.

- High Doses : Potential toxicity, including liver damage and other adverse effects observed in animal studies.

Metabolic Pathways

The compound is metabolized primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is essential for predicting its pharmacological behavior and potential side effects.

Transport and Distribution

The transport and distribution of 5-Bromo-2-cyclopropyl-3-methoxypyridine within biological systems are facilitated by specific transporters. Its ability to cross cell membranes is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The localization of this compound within cells can significantly influence its biological effects. It may target specific organelles or compartments, enhancing its therapeutic efficacy.

Research Findings

Recent studies have highlighted various biological activities associated with 5-Bromo-2-cyclopropyl-3-methoxypyridine:

Case Studies

- Enzyme Interaction Study : A study investigating the interaction of 5-Bromo-2-cyclopropyl-3-methoxypyridine with cytochrome P450 found that it significantly altered enzyme activity, impacting the metabolism of co-administered drugs.

- Toxicity Assessment : In a controlled animal study, varying dosages were administered to assess the safety profile of the compound. Results indicated that while lower doses were well tolerated, higher doses resulted in significant hepatic stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.